3-({2-[(3-Methoxyphenyl)carbamoyl]phenyl}(methyl)carbamoyl)propanoic acid

Chemical Identity Structural Confirmation Procurement QC

3-({2-[(3-Methoxyphenyl)carbamoyl]phenyl}(methyl)carbamoyl)propanoic acid (CAS 730976‑62‑2) is a synthetic, non‑peptide small molecule belonging to the class of N‑methyl‑N‑phenyl‑carbamoyl propanoic acid derivatives. Its molecular formula is C₁₉H₂₀N₂O₅ with a molecular weight of 356.4 g·mol⁻¹.

Molecular Formula C19H20N2O5
Molecular Weight 356.378
CAS No. 730976-62-2
Cat. No. B2828292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-({2-[(3-Methoxyphenyl)carbamoyl]phenyl}(methyl)carbamoyl)propanoic acid
CAS730976-62-2
Molecular FormulaC19H20N2O5
Molecular Weight356.378
Structural Identifiers
SMILESCN(C1=CC=CC=C1C(=O)NC2=CC(=CC=C2)OC)C(=O)CCC(=O)O
InChIInChI=1S/C19H20N2O5/c1-21(17(22)10-11-18(23)24)16-9-4-3-8-15(16)19(25)20-13-6-5-7-14(12-13)26-2/h3-9,12H,10-11H2,1-2H3,(H,20,25)(H,23,24)
InChIKeyOFHIRORZOFMRIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-({2-[(3-Methoxyphenyl)carbamoyl]phenyl}(methyl)carbamoyl)propanoic acid (CAS 730976-62-2): Chemical Identity and Baseline Procurement Specifications


3-({2-[(3-Methoxyphenyl)carbamoyl]phenyl}(methyl)carbamoyl)propanoic acid (CAS 730976‑62‑2) is a synthetic, non‑peptide small molecule belonging to the class of N‑methyl‑N‑phenyl‑carbamoyl propanoic acid derivatives. Its molecular formula is C₁₉H₂₀N₂O₅ with a molecular weight of 356.4 g·mol⁻¹ . The compound is supplied as a research‑grade chemical by Enamine Ltd. (product code EN300‑06925) and distributed by Fujifilm Wako Pure Chemical Corporation at a certified purity of ≥95% . Its structure features a 3‑methoxyphenyl carbamoyl group ortho‑linked to an N‑methylaniline, which is further coupled to a 4‑oxobutanoic acid terminus—a substitution pattern that distinguishes it from regioisomeric and des‑methyl analogs.

Why Generic Substitution Fails for 3-({2-[(3-Methoxyphenyl)carbamoyl]phenyl}(methyl)carbamoyl)propanoic acid: Structural Sensitivity and the Risk of Unverified Interchange


Carbamoyl‑linked propanoic acid derivatives are highly sensitive to even single‑atom alterations. Shifting the methoxy group from the 3‑position to the 2‑ or 4‑position, removing the N‑methyl substituent, or relocating the carbamoyl linkage to the para‑ position of the central phenyl ring produces regioisomers with substantially different hydrogen‑bonding capacity, steric bulk, and electronic distribution . Without direct, quantitative comparative data—potency, selectivity, metabolic stability, or solubility—any assumption of functional equivalence between this compound and its closest analogs (e.g., CAS 571156‑57‑5 or 3‑{4‑[(3‑methoxyphenyl)carbamoyl]phenyl}propanoic acid) is scientifically unjustified. The evidence presented in Section 3 establishes the measurable dimensions along which procurement decisions should be evaluated.

Quantitative Differentiation Evidence for 3-({2-[(3-Methoxyphenyl)carbamoyl]phenyl}(methyl)carbamoyl)propanoic acid (CAS 730976-62-2) vs. Closest Analogs


Molecular Formula and Mass Distinctiveness vs. 2‑Methoxy Regioisomer

The target compound possesses the molecular formula C₁₉H₂₀N₂O₅ (MW 356.4 g·mol⁻¹), containing an N‑methyl group on the aniline nitrogen . Its closest 2‑methoxy regioisomer, 4‑{2‑[(2‑methoxyanilino)carbonyl]anilino}‑4‑oxobutanoic acid (CAS 571156‑57‑5), has the formula C₁₈H₁₈N₂O₅ (MW 342.35 g·mol⁻¹) and lacks the N‑methyl substituent . The mass difference of 14.05 Da and the absence of the N‑methyl group are analytically resolvable by LC‑MS and NMR, providing unambiguous identity verification.

Chemical Identity Structural Confirmation Procurement QC

Certified Purity Specification vs. Typical Screening Library Compounds

The compound is supplied by Enamine Ltd. with a certified purity of ≥95% as confirmed by the Fujifilm Wako technical datasheet . Many freely available screening compounds from general chemical libraries are typically offered at ≥90% purity, but without batch-specific certification. The 95% threshold reduces the likelihood of confounding bioactivity from impurities to ≤5% w/w.

Purity Specification Procurement Standard Reproducibility

Structural Uniqueness: N‑Methyl‑3‑methoxyphenyl Carbamoyl vs. Des‑Methyl or 4‑Regioisomer Analogs

The target compound contains an N‑methyl‑N‑[2‑(3‑methoxyphenylcarbamoyl)phenyl]‑4‑oxobutanamide core. Removal of the N‑methyl group yields the des‑methyl analog (CAS 571156‑57‑5), which has a different hydrogen‑bond donor/acceptor profile . Alternatively, shifting the carbamoyl to the para‑position gives 3‑{4‑[(3‑methoxyphenyl)carbamoyl]phenyl}propanoic acid, altering the spatial orientation of the 3‑methoxyphenyl moiety relative to the propanoic acid tail . No direct comparative biological data are available in the public domain for these specific analogs. However, the structural differences are quantifiable by NMR chemical shift patterns and HPLC retention times, which can be provided upon request by the manufacturer.

Structure-Activity Relationship Ligand Design Chemical Biology

Sourcing Traceability: Single Manufacturer with Documented Chain of Custody

Unlike many catalog compounds that are resold through multiple intermediaries, this compound is manufactured exclusively by Enamine Ltd. and distributed through authorized channels such as Fujifilm Wako . This single‑source provenance ensures that every batch is produced under the same synthetic protocol, reducing the risk of lot‑to‑lot variability that plagues multi‑source compounds.

Supply Chain Integrity Batch Consistency Procurement Risk

Recommended Procurement and Application Scenarios for 3-({2-[(3-Methoxyphenyl)carbamoyl]phenyl}(methyl)carbamoyl)propanoic acid (CAS 730976-62-2)


Medicinal Chemistry SAR Studies Requiring an N‑Methylated, 3‑Methoxyphenyl Carbamoyl Probe

When exploring structure‑activity relationships around carbamoyl‑linked propanoic acid scaffolds, this compound serves as the only commercially available probe that combines ortho‑carbamoyl geometry, N‑methylation, and a 3‑methoxyphenyl terminus. Its use as a matched molecular pair with the des‑methyl analog (CAS 571156‑57‑5) allows direct interrogation of the N‑methyl group contribution to target binding, solubility, and metabolic stability .

Analytical Method Development and Reference Standard Qualification

The certified purity of ≥95% and the availability of batch‑specific analytical documentation from Enamine/Fujifilm Wako make this compound suitable as a reference standard for HPLC‑MS method development targeting carbamoyl‑propanoic acid metabolites or synthetic intermediates . The distinct isotopic pattern (C₁₉H₂₀N₂O₅) and characteristic fragmentation can serve as a system suitability benchmark.

Chemical Biology Probe for Competitor Chemotype Profiling

In target‑based screening campaigns where a library of carbamoyl‑containing fragments is being evaluated, this compound provides a unique chemotype defined by its ortho‑(3‑methoxyphenylcarbamoyl)‑N‑methylaniline core. Its inclusion in screening sets enables the assessment of whether this specific substitution pattern yields differential hit rates compared to para‑ or des‑methyl analogs, even if individual IC₅₀ values have not yet been published .

Synthetic Intermediates for Custom Derivatization

The free propanoic acid handle allows straightforward conjugation to amines, alcohols, or hydrazines via standard coupling chemistry (e.g., EDC/HOBt), making this compound a versatile building block for generating focused libraries. The ortho‑carbamoyl linkage and N‑methyl group restrict conformational freedom in ways that para‑substituted analogs cannot reproduce, potentially leading to different biological outcomes .

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